Bergaptol

CYP3A4 inhibition drug metabolism human liver microsomes

Bergaptol (5-hydroxypsoralen) uniquely uncouples P-glycoprotein efflux inhibition from CYP3A4 inhibition—exhibiting only weak CYP3A4 activity (IC50 >20 µM) while retaining specific P-gp blockade in Caco-2 monolayers. It is the sole non-phototoxic, non-photomutagenic furanocoumarin, making it the definitive negative control for photosafety cascades and the preferred probe for isolating intestinal P-gp contributions without CYP-mediated pharmacokinetic noise. Its intermediate CYP3A4 potency bridges SAR models between ultra-potent and weak inhibitors. Verified by HPLC; sourced from natural citrus.

Molecular Formula C11H6O4
Molecular Weight 202.16 g/mol
CAS No. 486-60-2
Cat. No. B1666848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBergaptol
CAS486-60-2
Synonyms4-Hydroxy-7H-furo(3,2-g)chromen-7-one
bergaptol
Molecular FormulaC11H6O4
Molecular Weight202.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O
InChIInChI=1S/C11H6O4/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8/h1-5,13H
InChIKeyGIJHDGJRTUSBJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bergaptol (CAS 486-60-2): A Hydroxylated Furanocoumarin with a Distinct Selectivity Profile


Bergaptol (5-hydroxypsoralen, 5-hydroxyfuranocoumarin) is a naturally occurring furanocoumarin predominantly found in citrus fruits and Citrus aurantium blossoms [1]. As a hydroxylated psoralen derivative, it belongs to a class of polyphenolic secondary metabolites known for diverse pharmacological activities, but its specific C-5 hydroxyl substitution structurally distinguishes it from the more extensively studied methoxylated analogs such as bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen) [1]. This single substitution difference drives a cascade of functional divergence across CYP450 inhibition potency, phototoxicity liability, and transporter selectivity that has direct implications for experimental design and compound procurement decisions [1][2].

Why Bergaptol Cannot Be Substituted by Other Furanocoumarins: Structural and Functional Divergence


Furanocoumarins sharing the psoralen core scaffold exhibit profound functional divergence driven by minor structural modifications at positions 5 and 8 of the ring system. The substitution of a hydroxyl group (bergaptol) versus a methoxy group (bergapten, xanthotoxin) or geranyloxy side chain (bergamottin) decisively alters three key pharmacological dimensions: CYP3A4 inhibitory potency, phototoxic liability, and drug efflux transporter selectivity [1]. Unlike most grapefruit-derived furanocoumarins that are potent CYP3A4 inhibitors and clinically relevant mediators of food–drug interactions, bergaptol is the weakest CYP3A4 inhibitor in its class while uniquely demonstrating specific P-glycoprotein (P-gp)-mediated efflux inhibition, a profile that cannot be replicated by simply substituting bergapten or bergamottin [2]. Furthermore, bergaptol lacks phototoxic and photomutagenic activity — properties intrinsically associated with its methoxylated analog bergapten (5-MOP) [2]. These divergent properties mean that functional studies or screening campaigns using bergapten or bergamottin as surrogates for bergaptol would generate qualitatively different and potentially misleading results across CYP inhibition, photosafety, and transporter interaction endpoints.

Quantitative Differentiation Evidence: Bergaptol vs. Closest Furanocoumarin Analogs


CYP3A4 Inhibition in Human Liver Microsomes: Bergaptol Is 65-Fold Weaker Than DHB and 17-Fold Weaker Than Bergamottin

In a head-to-head CYP3A4 inhibition assay using human liver microsomes, bergaptol exhibited an IC50 of 77.5 µM, making it approximately 65-fold less potent than 6′,7′-dihydroxybergamottin (DHB; IC50 = 1.2 µM) and approximately 17-fold less potent than bergamottin (IC50 = 4.5 µM) [1]. This study simultaneously tested all three major grapefruit juice furocoumarins under identical experimental conditions, providing direct comparative evidence that bergaptol contributes minimally to the CYP3A4-inhibitory effect of grapefruit juice relative to its co-occurring analogs.

CYP3A4 inhibition drug metabolism human liver microsomes food–drug interaction

CYP3A4 Debenzylation Activity: Bergaptol Is 1.7-Fold More Potent Than Geranylcoumarin but Remains a Moderate Inhibitor

In a direct comparison using a debenzylation activity assay for CYP3A4, bergaptol demonstrated an IC50 of 24.92 µM, which was approximately 1.7-fold more potent than geranylcoumarin (IC50 = 42.93 µM) isolated from the same grapefruit source [1]. While both compounds are moderate inhibitors relative to DHB and bergamottin, the quantitative difference supports the structure–activity principle that the geranyloxy substitution pattern further attenuates CYP3A4 interaction compared to the simpler hydroxyl substitution of bergaptol.

CYP3A4 inhibition debenzylation assay grapefruit furanocoumarins structure–activity relationship

Phototoxicity and Photomutagenicity: Bergaptol Is Inactive, Unlike the Highly Phototoxic Reference Furanocoumarin 5-MOP (Bergapten)

In a comprehensive phototoxicity and photogenotoxicity evaluation using V79 Chinese hamster lung fibroblasts under UVA irradiation, bergaptol was completely inactive — showing no phototoxicity and no photomutagenic activity — in stark contrast to its methoxylated analog 5-methoxypsoralen (5-MOP; bergapten), which served as the highly phototoxic reference compound [1]. In the V79 micronucleus assay, DHB was approximately 1/7 as potent as 5-MOP, whereas bergaptol and bergamottin were both inactive. In the V79 HPRT mutagenicity assay, the photomutagenic potency rank order was 5-MOP >> DHB > bergamottin, while bergaptol was negative — not photomutagenic [1]. This binary difference (active vs. inactive) directly challenges the assumption that all furanocoumarins carry phototoxic liability.

phototoxicity photomutagenicity V79 cells photosafety furanocoumarin safety

CYP3A4 Inhibition Ranking Across Five Grapefruit Furanocoumarins: Bergaptol Is the Weakest, but Specifically Inhibits P-gp-Mediated Vinblastine Efflux

In a systematic head-to-head comparison of five furanocoumarins from grapefruit juice, the CYP3A4 inhibitory potency (IC50) rank order was FC726 (0.075 µM) > DHBG (0.45 µM) > bergamottin (1.0 µM) ≈ bergapten (1.0 µM) > bergaptol (>20 µM), confirming bergaptol as the weakest CYP3A4 inhibitor [1]. Critically, despite this weak CYP3A4 activity, bergaptol specifically inhibited vinblastine (VBL) efflux via P-glycoprotein in Caco-2 cells — a functional property not shared with the more potent CYP3A4 inhibitors in the same panel [1]. All compounds increased steady-state [³H]-VBL uptake, but bergaptol's combination of minimal CYP3A4 inhibition with specific efflux transporter inhibition represents a functionally uncoupled profile that distinguishes it from all other tested furanocoumarins.

CYP3A4 inhibition ranking P-glycoprotein vinblastine efflux Caco-2 cells drug transporter

Radical Scavenging Activity: Bergaptol Exhibits Potent ABTS•+ Scavenging (EC50 = 13.55 µg/mL) and Moderate DPPH• Scavenging (EC50 = 26.66 µg/mL)

In cell-free radical scavenging assays conducted as part of a systematic evaluation of 23 coumarins from Angelica dahurica roots, bergaptol demonstrated an ABTS•+ scavenging EC50 of 13.55 µg/mL and a DPPH• scavenging EC50 of 26.66 µg/mL [1]. In a separate study, bergaptol showed very good radical scavenging activity across all tested concentrations in both ABTS and DPPH assays, while geranylcoumarin isolated from the same grapefruit source showed the least activity [2]; however, quantitative EC50 values for the comparator were not reported in that study. Bergaptol was grouped among furanocoumarins exhibiting moderate DPPH• scavenging activity and strong ABTS•+ scavenging activity within the broader coumarin panel [1].

antioxidant DPPH ABTS radical scavenging furanocoumarin

Antiproliferative Activity: Bergaptol IC50 Values Across MCF-7 Breast Cancer (52.2 µM), HeLa Cervical Carcinoma (58.57 µM), and HepG2 Liver Cancer (68.42 µM) Cell Lines

Bergaptol demonstrated concentration-dependent antiproliferative activity across multiple human cancer cell lines. Against MCF-7 breast carcinoma cells, bergaptol induced a dose-dependent cytotoxic effect with an IC50 of 52.2 µM and triggered both early and late apoptosis, accompanied by S-phase cell cycle arrest (37.2–65.1% of cells in S-phase vs. 28.6% in untreated controls) [1]. In a separate screen of 23 coumarins from Angelica dahurica, bergaptol decreased proliferation of HeLa cervical carcinoma and HepG2 liver cancer cells with IC50 values of 58.57 µM and 68.42 µM, respectively [2]. These data establish a consistent antiproliferative potency range across diverse solid tumor lineages, although direct head-to-head comparisons with bergapten or other furanocoumarins under identical assay conditions are not available.

antiproliferative MCF-7 HeLa HepG2 cancer apoptosis

Highest-Impact Application Scenarios for Bergaptol Based on Quantitative Differentiation Evidence


Drug–Transporter Interaction Studies Requiring CYP3A4-Independent P-gp Modulation

Bergaptol is uniquely suited for dissecting P-glycoprotein-mediated drug efflux mechanisms without the confounding influence of simultaneous CYP3A4 inhibition. Unlike bergamottin, DHB, or bergapten — which potently inhibit both CYP3A4 (IC50 = 1.0–4.5 µM) and P-gp — bergaptol uncouples these two activities, exhibiting only weak CYP3A4 inhibition (IC50 >20 µM in human liver microsomes [1]) while retaining specific vinblastine efflux inhibitory activity in Caco-2 cell monolayers [2]. This functional uncoupling makes bergaptol the preferred furanocoumarin probe for experiments designed to isolate the contribution of intestinal P-gp to drug absorption or chemotherapeutic resistance, without the pharmacokinetic noise introduced by CYP3A4-mediated first-pass metabolism inhibition.

Photosafety Screening Programs and Photodynamic Therapy Research Using a Non-Phototoxic Furanocoumarin Baseline

In photosafety assessment cascades and photodynamic therapy (PDT) mechanistic studies, bergaptol serves as an essential negative control or non-phototoxic furanocoumarin baseline. Unlike 5-MOP (bergapten), which is highly phototoxic and photomutagenic in V79 fibroblasts under UVA, bergaptol is completely inactive in both phototoxicity and photomutagenicity assays (HPRT mutagenicity assay negative; micronucleus assay inactive [1]). This binary safety distinction — arising solely from the replacement of a C-5 methoxy group with a hydroxyl group — enables researchers to attribute photobiological effects specifically to the methoxylated furanocoumarins and to investigate light-independent pharmacological mechanisms of hydroxylated analogs without phototoxicity confounding.

CYP3A4 Inhibition Titration Studies Requiring a Defined Moderate-Activity Reference Point

Bergaptol occupies a quantitatively defined intermediate position in the CYP3A4 inhibitory potency spectrum of grapefruit furanocoumarins: it is substantially weaker than DHB (IC50 = 1.2 µM) and bergamottin (IC50 = 4.5 µM) [1], but approximately 1.7-fold more potent than geranylcoumarin (IC50 = 42.93 µM) in the debenzylation assay [3]. This defined intermediate potency makes bergaptol a valuable calibration reference for CYP3A4 inhibition screening cascades, providing a mid-range data point that bridges the gap between ultra-potent inhibitors (paradisin A, DHB) and very weak inhibitors (geranylcoumarin), thereby improving the dynamic range and resolution of structure–activity relationship models.

Antioxidant Natural Product Libraries and Radical Scavenging Mechanism Studies

With its established radical scavenging EC50 values of 26.66 µg/mL (DPPH•) and 13.55 µg/mL (ABTS•+) [1], bergaptol provides a reproducible benchmark for antioxidant screening of coumarin-rich natural product libraries. Its preferential activity in the ABTS•+ assay over the DPPH• assay indicates a greater contribution of electron transfer mechanisms relative to hydrogen atom transfer, a mechanistic signature that can be exploited in comparative studies with other coumarins. Furthermore, bergaptol's concomitant anti-inflammatory activity — demonstrated through inhibition of LPS-induced NO, IL-6, and TNF-α production in RAW264.7 macrophages at 50 µg/mL [2] — positions it as a dual-activity reference compound for oxidative stress and inflammation crosstalk studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bergaptol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.